molecular formula C19H19N5OS B2945270 2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide CAS No. 921859-11-2

2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide

Cat. No. B2945270
CAS RN: 921859-11-2
M. Wt: 365.46
InChI Key: JKITUWADUPQVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide” is a unique heterocyclic compound . It belongs to the class of 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . The appropriate 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have a unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are complex and varied. They can undergo a wide range of reactions, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles are influenced by their structure. They are stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. These compounds, including the one , have shown promising cytotoxic activities against various human cancer cell lines such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to selectively target cancer cells while sparing normal cells makes these derivatives valuable in the development of new chemotherapy drugs.

Aromatase Inhibition

Molecular docking studies suggest that 1,2,4-triazole derivatives can bind effectively to the aromatase enzyme, which is a key target in hormone-dependent cancers . By inhibiting this enzyme, these compounds could potentially be used to treat cancers like breast cancer that are sensitive to estrogen levels.

Antimicrobial Properties

Some 1,2,4-triazole derivatives exhibit significant antimicrobial activities. They have been found effective against a range of microorganisms, which could be beneficial in treating infections where resistance to conventional antibiotics is a concern .

Antioxidant Properties

Triazole derivatives are also being explored for their antioxidant properties. They can act as cancer prevention agents by reducing or eliminating free radicals, thus protecting cells against oxidative damage .

Pharmacokinetics Improvement

The triazole ring is known for its ability to form hydrogen bonds with different targets, which can lead to improved pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles for pharmaceutical compounds .

Selective Toxicity

The safety profile of these compounds is also a critical aspect of their application. Studies have shown that most of the synthesized 1,2,4-triazole derivatives have proper selectivity, indicating a lower toxicity against normal cell lines compared to cancerous ones .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles depend on their specific structure and properties. Some compounds containing the 1,2,4-triazole scaffold have been introduced as antimicrobial agents and various medicines .

Future Directions

The future research in the field of 1,2,4-triazoles is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-14-7-9-16(10-8-14)23-11-12-24-18(23)21-22-19(24)26-13-17(25)20-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKITUWADUPQVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.